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molecular formula C10H14ClNO2 B2689169 Benzyl 3-aminopropanoate hydrochloride CAS No. 14529-00-1; 99616-43-0

Benzyl 3-aminopropanoate hydrochloride

Cat. No. B2689169
M. Wt: 215.68
InChI Key: QIBWNGWEFYSLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05539104

Procedure details

Compound (25) (517 mg, 1.85 mmol) was treated with 4N HCl in dioxane at room temperature for 2 h. The reaction mixture was evaporated at reduced pressure, evaporated from toluene and then dried under vacuum to give crude benzyl β-alaninate hydrochloride which was used without further purification.
Quantity
517 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][CH2:10][C:11]([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:12])=O)(C)(C)C.[ClH:21]>O1CCOCC1>[ClH:21].[NH2:8][CH2:9][CH2:10][C:11]([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
517 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCC(=O)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
evaporated from toluene
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
Cl.NCCC(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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